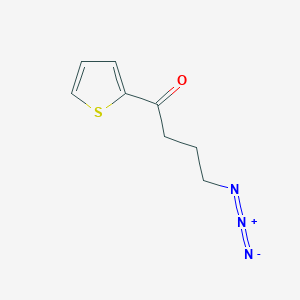
3-Bromo-4-(phenylthio)-benzonitrile
Übersicht
Beschreibung
3-Bromo-4-(phenylthio)-benzonitrile is a useful research compound. Its molecular formula is C13H8BrNS and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
- 3-Bromo-4-(phenylthio)-benzonitrile and related compounds are pivotal in the synthesis of complex materials. For instance, 5-Nitro-4-(phenylthio)phthalodinitrile was synthesized through nucleophilic substitution, leading to the creation of copper(II) and cobalt tetra(5-nitro-4-phenylthio)phthalocyanines with distinct spectral properties, indicating its role in material chemistry and synthesis (Shishkina, Maizlish, & Shaposhnikov, 2001).
- The compound also engages in reactions yielding fluorinated materials, as shown in a study where the reaction of a similar compound with benzenethiols led to the formation of a product with potential applications in material synthesis (Zhao et al., 2010).
Spectroscopy and Chemical Analysis
- In the realm of spectroscopy and chemical analysis, vibrational spectra of 4-bromo benzonitrile, a compound structurally related to this compound, were extensively studied. The research provided insights into the vibrational frequencies and band intensities, contributing to the understanding of molecular vibrations in such compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Antitumor Activity and Molecular Interaction
- A notable application in the field of biochemistry and medicine is seen through the synthesis of a new ligand, which was derived from a compound structurally similar to this compound. This ligand exhibited potential antitumor activity against U937 human monocytic cells, indicating its significance in the development of new therapeutic agents (Bera et al., 2021).
Chemical Reactivity and Synthesis Pathways
- The compound's reactivity and its derivatives play a crucial role in various chemical synthesis pathways, leading to the creation of novel compounds with potential applications in material science, pharmaceuticals, and chemical analysis (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Eigenschaften
IUPAC Name |
3-bromo-4-phenylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPMPNIPLABNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)









![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)

